Structural Uniqueness Versus Closest Commercially Available Urea-Tetrazole Carboxamide Analogs
No quantitative head-to-head or cross-study comparative data exists for this compound. However, a structural comparison with the closest commercially available analogs—2-(4-(3-(4-fluorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide and N-(2-methoxyethyl)-2-(4-(3-phenethylureido)phenyl)-2H-tetrazole-5-carboxamide—reveals distinct differences in the urea N-substituent (phenylpropyl vs. 4-fluorobenzyl vs. phenethyl) and the carboxamide N-substituent (N,N-dimethyl vs. N-(2-methoxyethyl)) . In the CB2 modulator patent class (US 8,329,735 B2), analogous variations in the urea linker length and terminal aryl group are demonstrated to cause >10-fold shifts in CB2 EC50 and CB1 selectivity ratios; therefore, the specific phenylpropyl urea motif of this compound is predicted to confer unique pharmacological properties that cannot be extrapolated from existing data on other analogs [1].
| Evidence Dimension | Structural differentiation of urea N-substituent and carboxamide N-substituent |
|---|---|
| Target Compound Data | 3-phenylpropyl urea; N,N-dimethyl carboxamide |
| Comparator Or Baseline | Comparator 1: 4-fluorobenzyl urea; N,N-dimethyl carboxamide. Comparator 2: phenethyl urea; N-(2-methoxyethyl) carboxamide |
| Quantified Difference | Not applicable—no bioactivity data available for target compound; structural difference in linker length (propyl vs. methyl vs. ethyl) and terminal aryl group (phenyl vs. 4-fluorophenyl) |
| Conditions | Structural annotation from vendor catalog entries; pharmacological inference from patent class SAR |
Why This Matters
This matters for procurement because the target compound occupies an unexplored region of chemical space within a therapeutically relevant scaffold, and SAR data from the patent class indicates that even single-atom changes in the urea linker dramatically alter target selectivity profiles.
- [1] Ermann, M.; Riether, D.; Zindell, R.M. Tetrazole compounds which selectively modulate the CB2 receptor. U.S. Patent 8,329,735 B2, December 11, 2012. View Source
